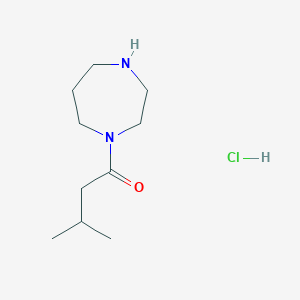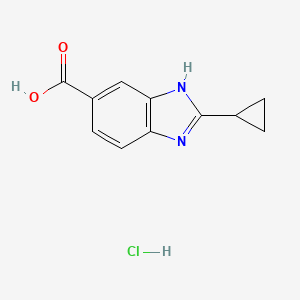
2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
Overview
Description
2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (CPCBDH) is an organic compound that has a wide range of uses in scientific research and laboratory experiments. CPCBDH is a cyclic compound consisting of a cyclopropyl group and a benzodiazole ring. It is a colorless solid that is soluble in water, alcohols, and some other organic solvents. CPCBDH has been studied extensively in recent years due to its potential applications in medicine, biochemistry, and other fields.
Scientific Research Applications
Cyclocondensation Reactions
Dhameliya et al. (2017) explored the cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles, leading to the formation of benzothiazole-2-carboxylates. These reactions are facilitated by water, which lowers the energy barrier, a principle potentially applicable to derivatives like 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (Dhameliya et al., 2017).
Synthesis of Heterocycles with Cyclopropyl Substituent
Pokhodylo et al. (2010) demonstrated the use of methyl 3-cyclopropyl-3-oxopropanoate in synthesizing various heterocycles, which might include structures similar to 2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (Pokhodylo et al., 2010).
Antimicrobial Activity
Özden et al. (2011) synthesized new 1H-benzimidazole-2-carboxamido derivatives and evaluated their antimicrobial activity. These findings highlight the potential of benzodiazole derivatives in antimicrobial applications (Özden et al., 2011).
Pyrazole Derivatives in Corrosion Inhibition
Herrag et al. (2007) investigated the use of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, a concept that could extend to benzodiazole derivatives in similar applications (Herrag et al., 2007).
properties
IUPAC Name |
2-cyclopropyl-3H-benzimidazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c14-11(15)7-3-4-8-9(5-7)13-10(12-8)6-1-2-6;/h3-6H,1-2H2,(H,12,13)(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQNPXKWOZDHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



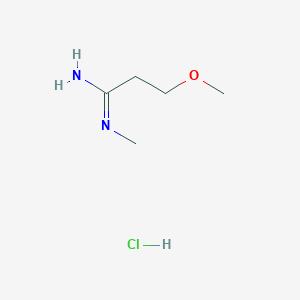
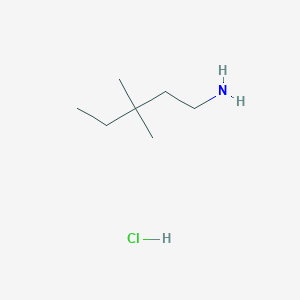
![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435825.png)
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1435826.png)
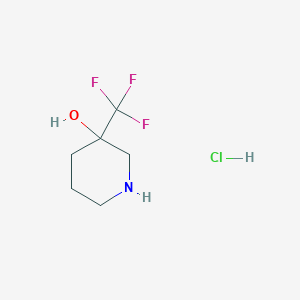


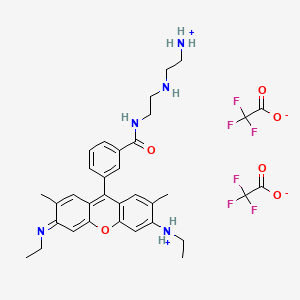
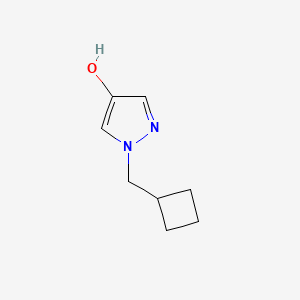

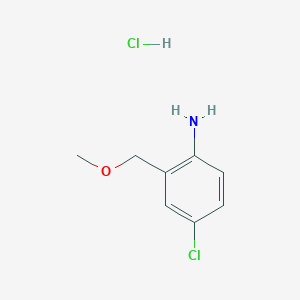
![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1435841.png)
